molecular formula C18H20N6O B12237106 2-(3a-{[(5-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carbonitrile

2-(3a-{[(5-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carbonitrile

Cat. No.: B12237106
M. Wt: 336.4 g/mol
InChI Key: AXYGKIJTQDQKNL-UHFFFAOYSA-N
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Description

2-(3a-{[(5-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carbonitrile is a complex organic compound that features a pyrimidine moiety. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound is of particular interest in medicinal chemistry and chemical biology due to its potential biological activities.

Preparation Methods

The synthesis of 2-(3a-{[(5-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carbonitrile involves multiple stepsReaction conditions often include the use of palladium on carbon as a catalyst and hydrogen atmosphere for hydrogenation reactions . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Typically involves hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to fully saturated compounds .

Scientific Research Applications

2-(3a-{[(5-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carbonitrile has several scientific research applications:

    Chemistry: Used in the synthesis of novel heterocyclic compounds with potential biological activities.

    Biology: Studied for its effects on cellular processes and potential as a therapeutic agent.

    Medicine: Investigated for its antimicrobial, antiviral, antitumor, and antifibrotic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

  • 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid
  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
  • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate

These compounds share the pyrimidine core but differ in their substituents, leading to variations in their biological activities. The uniqueness of 2-(3a-{[(5-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carbonitrile lies in its specific structure, which imparts distinct pharmacological properties .

Properties

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

IUPAC Name

2-[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyrimidine-4-carbonitrile

InChI

InChI=1S/C18H20N6O/c1-13-8-21-17(22-9-13)25-12-18-5-2-3-14(18)10-24(11-18)16-20-6-4-15(7-19)23-16/h4,6,8-9,14H,2-3,5,10-12H2,1H3

InChI Key

AXYGKIJTQDQKNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C4=NC=CC(=N4)C#N

Origin of Product

United States

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